

Application Notes: Utilizing Oditrasertib in Primary Neuronal Cell Cultures

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Compound of Interest

Compound Name: Oditrasertib

Cat. No.: B10856149

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Introduction

Oditrasertib (also known as SAR443820 or DNL788) is an orally available, brain-penetrant small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] RIPK1 is a critical signaling protein involved in cellular pathways leading to inflammation and programmed cell death, specifically necroptosis.[2][3] In several neurodegenerative conditions, including multiple sclerosis (MS) and amyotrophic lateral sclerosis (ALS), RIPK1 is believed to be overactivated, contributing to the chronic inflammation and neuronal loss characteristic of these diseases.[1][2][3] By inhibiting RIPK1, **Oditrasertib** was developed with the therapeutic goal of reducing inflammation and preventing nerve cell death.[1][4]

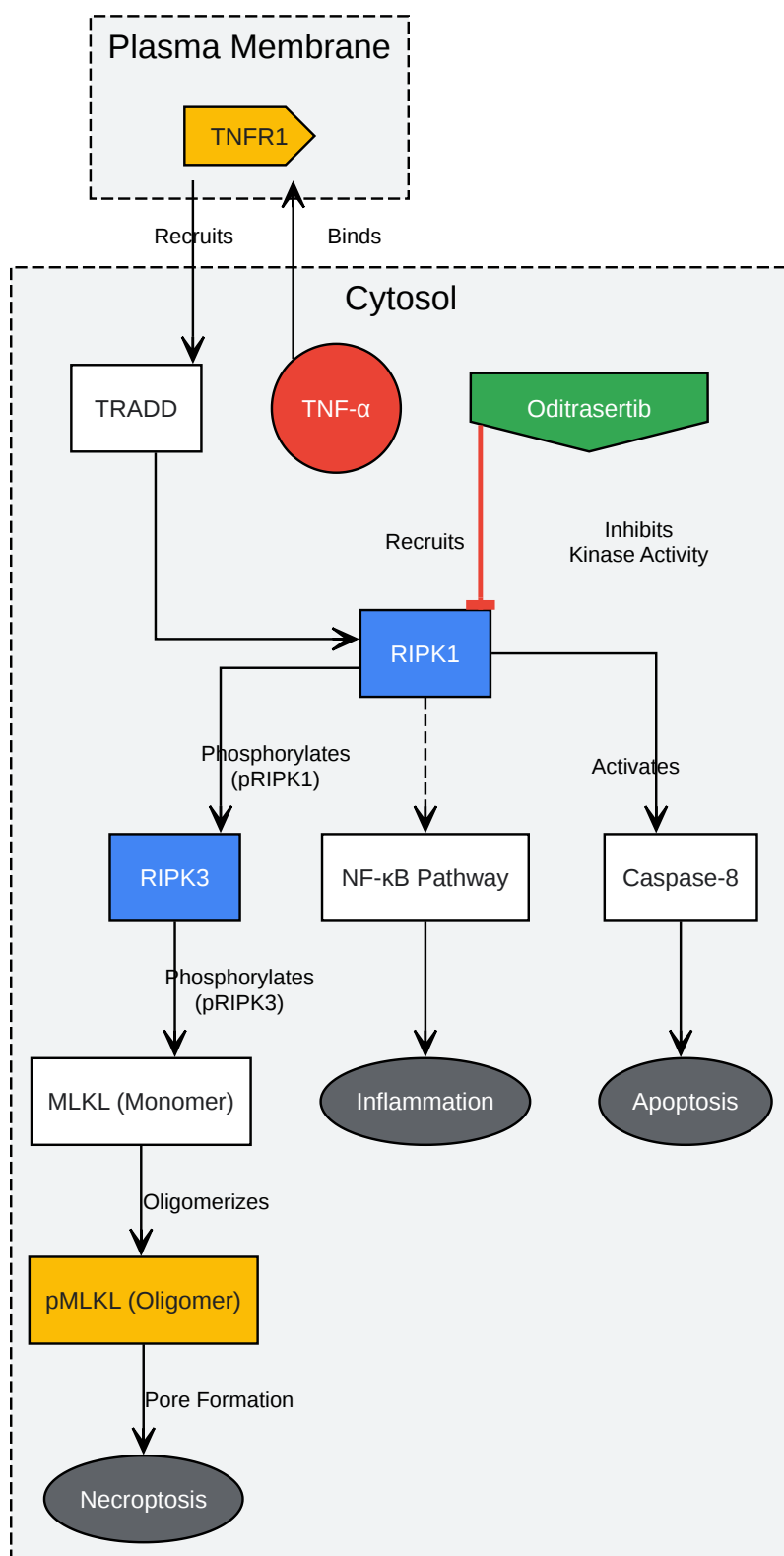
Despite its promising mechanism, Phase 2 clinical trials for **Oditrasertib** in both MS and ALS were discontinued after the drug failed to meet its primary endpoints, notably showing no significant reduction in neurofilament light chain (NfL), a key biomarker of neurodegeneration.[1][2][4][5] However, as a potent and specific tool compound, **Oditrasertib** remains highly valuable for preclinical research to investigate the fundamental roles of RIPK1-mediated signaling in neuronal health and disease models. These application notes provide detailed protocols for researchers to effectively use **Oditrasertib** in primary neuronal cell cultures to explore the mechanisms of neuroinflammation and neurodegeneration.

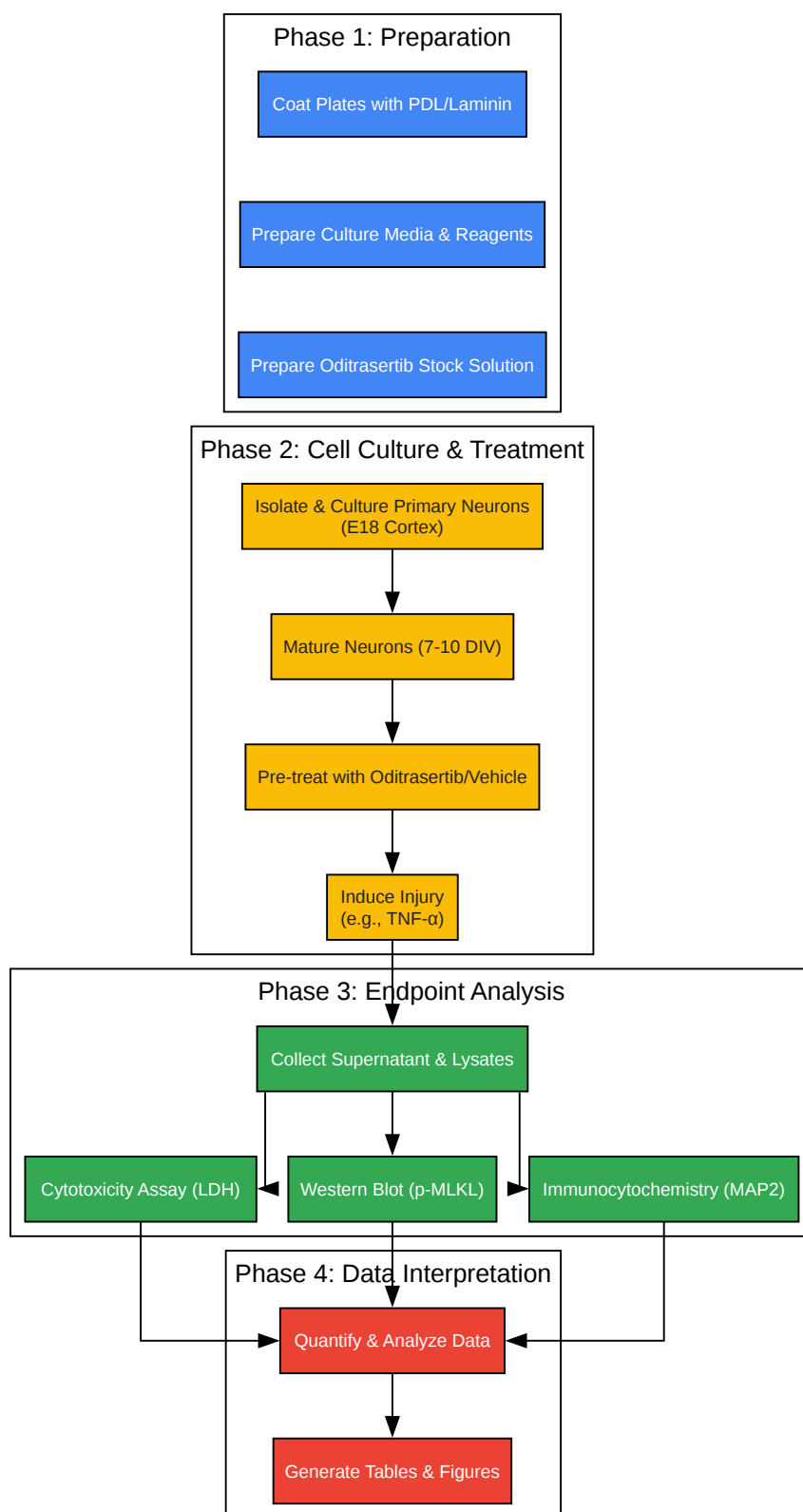
Mechanism of Action

Oditrasertib exerts its effects by inhibiting the kinase activity of RIPK1. RIPK1 is a central node in the cellular response to stimuli such as Tumor Necrosis Factor-alpha (TNF- α). Upon

TNF- α binding to its receptor (TNFR1), RIPK1 is recruited and can initiate several downstream signaling cascades. In the absence of Caspase-8 activity, phosphorylated RIPK1 can interact with and phosphorylate RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL). Oligomerized MLKL translocates to the plasma membrane, forming pores that lead to cell lysis and necroptotic cell death.[6] Alternatively, RIPK1 can contribute to the activation of the NF- κ B pathway, leading to the transcription of pro-inflammatory cytokines.

Oditrasertib blocks the initial phosphorylation of RIPK1, thereby inhibiting both the necroptotic and inflammatory signaling pathways.





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